molecular formula C17H10F4N4OS B287201 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287201
M. Wt: 394.3 g/mol
InChI Key: VJMKYIFVBAHKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has unique properties that make it an attractive candidate for use in various research fields, including biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of specific enzymes in the body. This compound has been shown to inhibit tyrosine kinases, which are involved in cell signaling pathways and are often overactive in cancer cells. It has also been shown to inhibit phosphodiesterases, which are enzymes that break down cyclic nucleotides and play a role in regulating inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties in vitro and in animal models. It has also been shown to have potent inhibitory activity against certain enzymes, including tyrosine kinases and phosphodiesterases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of this compound in lab experiments.

Future Directions

There are many potential future directions for research on 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its anti-inflammatory and anti-cancer properties in animal models. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, research could be done to optimize the synthesis method for this compound to improve yields and purity. Finally, further studies could be done to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with 4-fluorobenzyl alcohol in the presence of triethylamine. The resulting intermediate is then reacted with 1,2,4-triazole-3-thiol to produce the final product. This method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to have potent inhibitory activity against certain enzymes, including tyrosine kinases and phosphodiesterases. It has also been shown to have anti-inflammatory and anti-cancer properties.

properties

Product Name

6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H10F4N4OS

Molecular Weight

394.3 g/mol

IUPAC Name

6-[(4-fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10F4N4OS/c18-12-5-7-13(8-6-12)26-9-14-24-25-15(22-23-16(25)27-14)10-1-3-11(4-2-10)17(19,20)21/h1-8H,9H2

InChI Key

VJMKYIFVBAHKII-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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